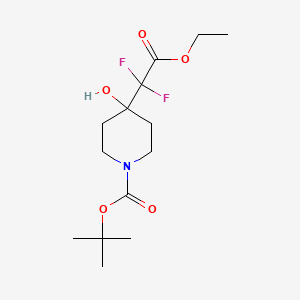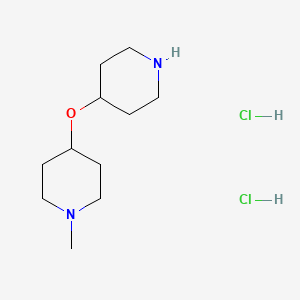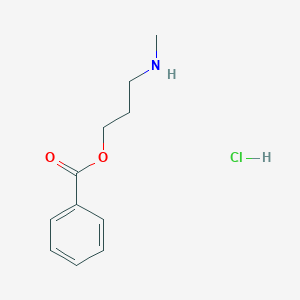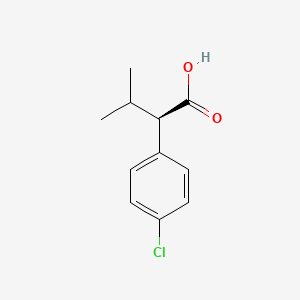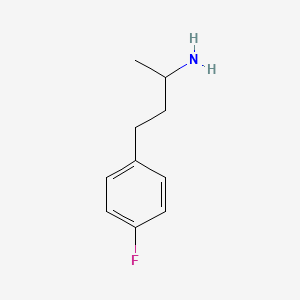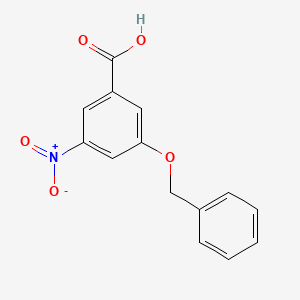![molecular formula C8H7NO2 B3148082 5-methyl-Furo[3,2-c]pyridin-4(5H)-one CAS No. 63618-56-4](/img/structure/B3148082.png)
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
One study focused on the synthesis and spectral analysis of a novel compound related to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, emphasizing its potential in non-linear optical (NLO) applications and thermodynamic properties. The study utilized Density Functional Theory (DFT) for quantum and thermodynamic analyses, highlighting the compound's stability and reactivity, which could be relevant in material science and chemical synthesis (S. A. Halim & M. Ibrahim, 2022).
Catalytic Methods and Synthetic Applications
Another research effort presented a catalytic method for the direct methylation of pyridines, related to the synthesis of this compound derivatives. This method leverages hydrogen borrowing and uses methanol and formaldehyde, demonstrating a novel approach to modifying pyridine rings for synthetic chemistry applications (Alexandru Grozavu et al., 2020).
Molecular Structure and Magnetic Properties
The structural characterization and study of magnetic properties of nickel(II) complexes with derivatives of furo[3,2-c]pyridine were explored in one paper. These complexes' spectroscopic methods and magnetic measurements can provide insights into their potential uses in materials science and coordination chemistry (P. Baran et al., 2005).
Bioisosteres for Receptor Agonists
Research into substituted furo[3,2-b]pyridines as bioisosteres for 5-HT 1F receptor agonists was conducted, showing these compounds' potential in treating acute migraine. This highlights the relevance of this compound derivatives in medicinal chemistry and drug discovery (B. M. Mathes et al., 2004).
Chemical Space Exploration
A broader perspective on the chemical space including furo[3,2-c]pyridin-4(5H)-one derivatives was provided in a review discussing unconquered heteroaromatic rings. This exploration signifies the untapped potential of such compounds in pharmaceuticals and material science, underscoring the ongoing interest in expanding the boundaries of known chemical space (S. Thorimbert et al., 2018).
Mécanisme D'action
Mode of Action
A related compound, an aie-active furo[2,3-c]pyridine-based photosensitizer named liq-tf, has been shown to generate high levels of singlet oxygen (^1o2) and hydroxyl radicals (˙oh), which are used for specific imaging and photodynamic ablation of gram-positive bacteria .
Biochemical Pathways
The compound’s potential to generate reactive oxygen species suggests it may influence oxidative stress pathways , but further studies are needed to confirm this.
Result of Action
The related compound liq-tf has been shown to be effective for specific imaging and photodynamic ablation of gram-positive bacteria, suggesting potential antibacterial applications .
Analyse Biochimique
Biochemical Properties
5-methyl-Furo[3,2-c]pyridin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, this compound can disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound may interact with other enzymes and proteins involved in cellular metabolism and signaling pathways, further modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it can alter the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active site of DHODH, inhibiting its enzymatic activity and preventing the synthesis of pyrimidine nucleotides . Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function. These interactions can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the accumulation of metabolic byproducts, which may affect cellular function and viability. Additionally, the long-term effects of this compound on cellular processes, such as gene expression and metabolism, can vary depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit DHODH activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as liver and kidney damage, due to the accumulation of metabolic byproducts and the disruption of essential biochemical pathways. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound and its metabolites from the body. Additionally, the compound’s interaction with DHODH and other enzymes can affect metabolic flux and the levels of key metabolites, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can inhibit DHODH activity, affecting pyrimidine biosynthesis and cellular energy metabolism. In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. The precise subcellular localization of this compound is essential for its biological activity and therapeutic efficacy.
Propriétés
IUPAC Name |
5-methylfuro[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-4-2-7-6(8(9)10)3-5-11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTSAYRKVJUWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


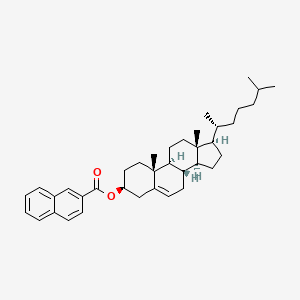

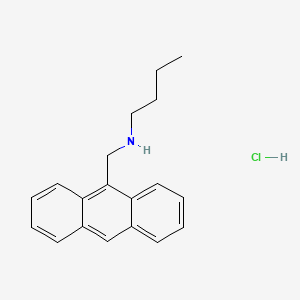
![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

